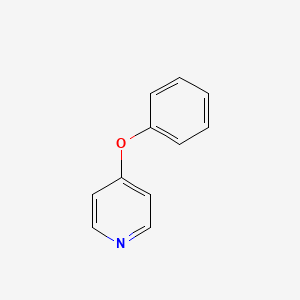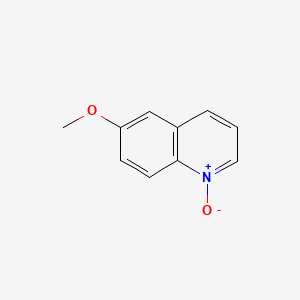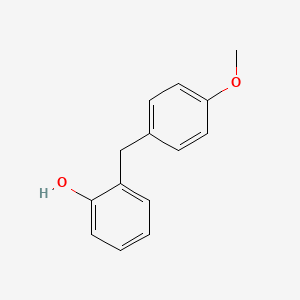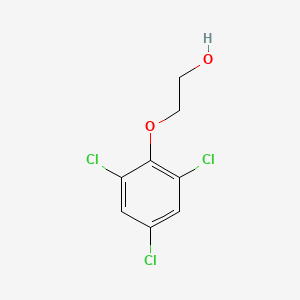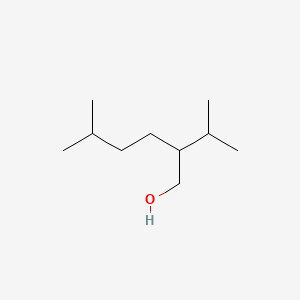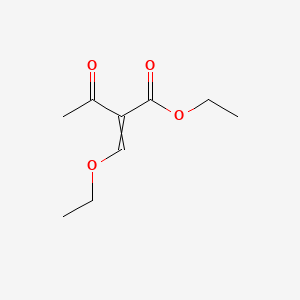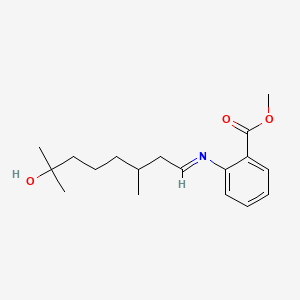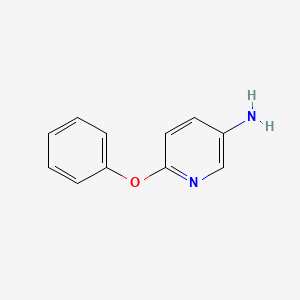
6-Phenoxypyridin-3-amine
Overview
Description
6-Phenoxypyridin-3-amine is a chemical compound with the CAS Number: 25194-67-6 and a molecular weight of 186.21 . It is also known by its IUPAC name, 6-phenoxy-3-pyridinamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 6-Phenoxypyridin-3-amine involves a reaction with hydrogen chloride and tin (II) chloride in ethanol and water at 50°C for 3 hours . The yield of this reaction is reported to be 87% .Molecular Structure Analysis
The molecular formula of 6-Phenoxypyridin-3-amine is C11H10N2O . Its InChI code is 1S/C11H10N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 .Physical And Chemical Properties Analysis
6-Phenoxypyridin-3-amine is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Agriculture: Pesticide Development
6-Phenoxypyridin-3-amine: is utilized in the synthesis of advanced pesticides. Its structure, resembling bioisosteres of diaryl ethers, offers unique properties that enhance the efficacy of pesticides . Researchers leverage its bioactivity to develop novel compounds with potential agricultural applications, aiming to improve crop protection strategies.
Medicine: Drug Discovery
In medical research, 6-Phenoxypyridin-3-amine has shown promise as an anti-cancer agent. It exhibits potent anti-tumor activity in preclinical models, indicating its potential role in the development of new therapeutic drugs. This compound’s versatility in drug design underscores its significance in pharmacological advancements.
Material Science: Nanotechnology
The compound’s molecular structure is beneficial in material science, particularly in nanotechnology applications. It can be used to create complex molecular architectures for developing new materials with desirable properties . These materials may have applications ranging from electronics to advanced coatings.
Environmental Science: Pollution Treatment
6-Phenoxypyridin-3-amine: contributes to environmental science by aiding in the development of nanozymes. These nanozymes are used for environmental pollutant detection and treatment, showcasing the compound’s role in addressing ecological challenges .
Biochemistry: Enzyme Inhibition
In biochemistry, 6-Phenoxypyridin-3-amine is explored for its enzyme inhibitory properties. It serves as a scaffold for creating inhibitors that can regulate biochemical pathways, which is crucial for understanding and treating various diseases .
Analytical Chemistry: Chemical Analysis
This compound is also significant in analytical chemistry, where it’s used in methods like NMR, HPLC, and LC-MS for the analysis of complex mixtures . Its presence aids in the accurate identification and quantification of substances, proving essential for quality control and research.
Safety and Hazards
The safety information for 6-Phenoxypyridin-3-amine indicates that it may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and using personal protective equipment .
Relevant Papers The compound 6-Phenoxypyridin-3-amine has been mentioned in peer-reviewed papers and technical documents . One such paper discusses the advancement of phenoxypyridine as an active scaffold for pesticides . This paper summarizes the research about the relevant phenoxypyridin-3-amine derivatives in the pesticide field in the last ten years .
properties
IUPAC Name |
6-phenoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETKIRMPBJPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179862 | |
| Record name | Pyridine, 5-amino-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxypyridin-3-amine | |
CAS RN |
25194-67-6 | |
| Record name | 6-Phenoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25194-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-amino-2-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025194676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 5-amino-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

